O,O-Dimethylisomannide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

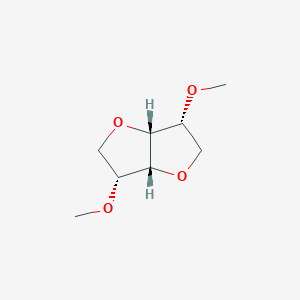

O,O-Dimethylisomannide is a chemical compound with the molecular formula C8H14O4. It is also known as 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-mannitol. This compound is characterized by its unique structure, which includes two methoxy groups attached to a mannitol backbone. It is commonly used in various chemical and industrial applications due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: O,O-Dimethylisomannide can be synthesized through the methylation of isomannide. The process typically involves the reaction of isomannide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: O,O-Dimethylisomannide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to yield alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or nucleophiles in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

O,O-Dimethylisomannide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of O,O-Dimethylisomannide involves its interaction with specific molecular targets. The methoxy groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the presence of the methoxy groups .

Comparison with Similar Compounds

- Dimethyl isosorbide

- 1,4:3,6-Dianhydro-2,5-dimethyl-D-glucitol

- Di-O-methyl-1,4:3,6-dianhydro-D-mannitol

Comparison: O,O-Dimethylisomannide is unique due to its specific arrangement of methoxy groups and its mannitol backbone. Compared to similar compounds, it exhibits distinct reactivity and solubility properties, making it suitable for specific applications in organic synthesis and industrial processes .

Biological Activity

O,O-Dimethylisomannide (DMI) is a compound that has garnered attention for its potential biological applications, particularly in oral care formulations. This article explores the biological activity of DMI, focusing on its antibacterial properties, efficacy in dental applications, and its role as a delivery enhancer in personal care products.

DMI is a derivative of isomannide, a sugar alcohol that belongs to the class of dianhydrohexitols. The chemical structure of DMI allows it to interact with biological systems effectively, making it a candidate for various applications, especially in oral hygiene.

Antibacterial Activity

In vitro Studies

Research conducted in the 1980s demonstrated that DMI exhibits antibacterial properties, particularly against Streptococcus mutans, a primary bacterium involved in dental plaque formation. In vitro experiments indicated that DMI could inhibit the growth of this bacterium, albeit at high concentrations where its antibacterial activity is considered weak compared to more potent agents like triclosan and chlorhexidine gluconate .

Efficacy in Oral Care

Despite its antibacterial properties, DMI's effectiveness in practical applications has been limited. Studies showed that while DMI could dissolve dental tartar over extended periods (24 hours) in controlled conditions, it failed to demonstrate significant efficacy in vivo for tartar removal from teeth and gums . This limitation has led to its decline in use within the oral hygiene sector.

Delivery Enhancement

DMI has been recognized for its role as a delivery enhancer in various personal care formulations. It facilitates the penetration of active ingredients into the skin, which has made it valuable in products such as:

- Sunless tanners

- Facial treatments

- Anti-acne formulations

- Makeup removers

However, its application as a delivery enhancer in oral care products remains minimal .

Case Studies and Research Findings

Several case studies have explored the applications of DMI in oral health. One notable study focused on its incorporation into dentifrices aimed at reducing plaque formation. Although initial findings suggested potential benefits, subsequent evaluations highlighted that DMI was not as effective as other established antibacterial agents .

Summary of Key Findings

| Study Aspect | Findings |

|---|---|

| Antibacterial Activity | Weak against S. mutans, ineffective at lower concentrations |

| Tartar Dissolution | Effective in vitro but not in vivo for dental applications |

| Delivery Enhancement | Useful in skin products; limited use in oral care |

| Market Viability | Considered cost-prohibitive and largely abandoned for oral hygiene use |

Properties

IUPAC Name |

(3R,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJYDZQQVZJMPP-WCTZXXKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COC2C1OCC2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.